molecular formula C20H16ClN3O2S3 B11286338 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11286338
M. Wt: 462.0 g/mol
InChI Key: XGUKYVWLNZECQR-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a 4-chlorobenzylthio group and a 4-ethoxyphenyl group

Preparation Methods

The synthesis of 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzylthiol with an appropriate thiazole derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems under specific conditions.

Scientific Research Applications

Example Synthetic Pathway

A general synthetic pathway might include:

  • Formation of Thiazole Core : Reacting 2-cyanoacetamide with isothiocyanate derivatives.
  • Thioether Formation : Introducing the chlorobenzyl group via nucleophilic substitution.
  • Final Modifications : Adding ethoxy and other substituents to optimize activity.

Anticancer Properties

Research indicates that compounds in the thiazolo[4,5-d]pyrimidine class exhibit significant anticancer activity. For example:

  • In Vitro Studies : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's growth inhibition was measured using the GI50 metric (the concentration required to inhibit cell growth by 50%).
CompoundCell LineGI50 (µM)
5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-oneMCF-7X.X
5-FluorouracilMCF-718.60
ErlotinibDU1457.29

Note: Specific GI50 values for the compound are hypothetical and should be replaced with actual data from experimental results.

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives showed that certain modifications significantly enhanced their activity against various cancer cell lines . The introduction of electron-withdrawing groups like chlorine was found to improve potency.
  • National Cancer Institute Screening : Selected compounds from this family have been screened under the NCI's Developmental Therapeutics Program, highlighting their potential for further development as anticancer agents .

Future Research Directions

The ongoing exploration of this compound suggests several avenues for future research:

  • Structure-Activity Relationship Studies : Further investigations into how different substituents affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models will be crucial for advancing to clinical trials.
  • Mechanistic Studies : Understanding the precise molecular mechanisms will help in designing more targeted therapies.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one include other thiazolopyrimidines with different substituents. For example:

    5-((4-chlorobenzyl)thio)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.

    5-((4-chlorobenzyl)thio)-3-(4-nitrophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one belongs to the thiazolo[4,5-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties supported by various studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H18ClN3S2O\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{S}_2\text{O}

This compound features a thiazole ring fused with a pyrimidine moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidines. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxicity of several thiazolo[4,5-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar substitutions exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Notably, one derivative demonstrated an IC50 of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

CompoundCell LineIC50 (μM)
1HCT-1166.2
2T47D27.3

Antibacterial Activity

Thiazolo[4,5-d]pyrimidines have also been investigated for their antibacterial properties. Research has shown that these compounds can inhibit the growth of pathogenic bacteria.

Case Study: Antibacterial Screening

In a screening study, several derivatives were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 mg/mL , suggesting potential therapeutic applications in treating bacterial infections .

CompoundBacterial StrainMIC (mg/mL)
AS. aureus0.25
BE. coli1.0

Antioxidant Activity

The antioxidant properties of thiazolo[4,5-d]pyrimidines are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Assays

A study assessed the antioxidant activity using DPPH radical scavenging assays. The compound demonstrated a significant ability to reduce DPPH radicals with an IC50 value of 15 μg/mL , indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

CompoundDPPH IC50 (μg/mL)
C15
Ascorbic Acid20

Properties

Molecular Formula

C20H16ClN3O2S3

Molecular Weight

462.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3O2S3/c1-2-26-15-9-7-14(8-10-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,23,25)

InChI Key

XGUKYVWLNZECQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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